N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-9-14(19)17-11-5-3-4-10(8-11)15-18-12-6-1-2-7-13(12)20-15/h1-8H,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKWOYOCXJIEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240254 | |
| Record name | N-[3-(2-Benzothiazolyl)phenyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885268-48-4 | |
| Record name | N-[3-(2-Benzothiazolyl)phenyl]-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885268-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(2-Benzothiazolyl)phenyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can then be further processed to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as glacial acetic acid. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other benzothiazole derivatives.
Industry: It may be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . The compound’s anti-inflammatory effects are likely due to its inhibition of COX enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide are compared below with related benzothiazole and thiazole derivatives. Key differences in substituents, physicochemical properties, and bioactivity are highlighted.
Structural Variations and Substituent Effects
Key Observations:
Electrophilic Potential: The 2-chloroacetamide group in the target compound and analogs (e.g., ) enables covalent binding to nucleophilic residues (e.g., cysteine thiols), a feature critical for irreversible enzyme inhibition.
Substituent Effects: Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity (). Morpholino Group: Introduces a polar, water-soluble moiety, improving solubility but increasing polar surface area (PSA), which may limit oral bioavailability ().
Spatial Arrangement: The twisted conformation of the dichlorophenyl group in (79.7° dihedral angle) may reduce crystal packing efficiency but enhance binding to sterically constrained targets.
Physicochemical and Pharmacokinetic Properties
Analysis:
- Rotatable Bonds and PSA: The target compound’s moderate rotatable bond count (4) and PSA (~80 Ų) align with Veber’s rules for bioavailability (). In contrast, the morpholino derivative’s higher PSA (~110 Ų) likely reduces permeability .
- Lipophilicity (LogP): The dichlorophenyl analog (LogP ~3.5) may exhibit better membrane penetration than the morpholino derivative (LogP ~2.0) but risks higher off-target toxicity .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of the chloroacetamide group enhances its lipophilicity, potentially improving cellular uptake and bioactivity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit antimicrobial properties. A study on N-substituted phenyl-2-chloroacetamides indicated effective activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) analysis revealed that the position of substituents on the phenyl ring significantly influences antimicrobial efficacy.
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Low |
| N-(3-bromophenyl)-2-chloroacetamide | Moderate | Low | Moderate |
2. Anticancer Activity
This compound has been investigated for its anticancer properties. Similar benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and A549, with mechanisms involving reactive oxygen species (ROS) generation leading to tumor cell death .
3. Enzyme Inhibition
The compound has been identified as a potential inhibitor of casein kinase 1 (CK1), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that derivatives of benzothiazole can selectively inhibit CK1 with nanomolar IC50 values, suggesting potential therapeutic applications in treating conditions like amyotrophic lateral sclerosis (ALS) .
Case Studies
Several case studies have highlighted the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of various chloroacetamides, confirming that those with halogenated substituents exhibited enhanced activity against Gram-positive bacteria due to increased lipophilicity .
- Cytotoxicity in Cancer Cells : Another investigation into benzothiazole derivatives revealed that specific compounds induced apoptosis in cancer cells through ROS-mediated pathways, showcasing their potential as anticancer agents .
- Dual Inhibition Studies : Research on benzothiazole-based analogs for dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) demonstrated their effectiveness in pain relief models, indicating their therapeutic promise .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. Substituted benzo[d]thiazol-2-amine intermediates react with chloroacetyl chloride in tetrahydrofuran (THF) under ice-cooling, with triethylamine as a base to neutralize HCl. Key factors include:
- Solvent choice : THF or DMF improves solubility of intermediates.
- Catalysts : KI in DMF accelerates coupling (e.g., for derivatives like compound 16 in Scheme 2 of ).
- Temperature : Ice-bath conditions minimize side reactions during chloroacetyl chloride addition .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.9 ppm for benzo[d]thiazole; acetamide carbonyl at ~168–170 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ peaks with <5 ppm error) .
- IR Spectroscopy : Identifies key functional groups (C=O stretch at ~1650–1670 cm⁻¹; N-H bend at ~3300 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen-bonding networks in acetamide derivatives) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations.
- Anti-inflammatory screening : Measure inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells) .
- Enzyme inhibition : Test against kinases (CDK7) or proteases via fluorescence-based assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for derivatives of this compound?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing (e.g., -Cl, -CF3) or donating (-OCH3) groups at the phenyl or thiazole rings ( lists substituent effects on cytotoxicity).
- Bioisosteric replacement : Replace chloroacetamide with thioacetamide or sulfonamide groups to modulate potency (see for heterocyclic analogs).
- Data Analysis : Use IC50 values and computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in IC50 values may arise from varying ATP levels in viability assays.
- Statistical validation : Apply ANOVA or Mann-Whitney U tests to compare replicates.
- Meta-analysis : Cross-reference with databases like PubChem BioAssay to identify trends .
Q. What computational strategies validate the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- ADME prediction : Use SwissADME or QikProp to estimate logP (<3), polar surface area (<140 Ų), and rotatable bonds (<10), which influence oral bioavailability .
- Molecular dynamics (MD) simulations : Analyze stability in lipid bilayers (e.g., CHARMM-GUI) to predict membrane permeability .
- CYP450 metabolism modeling : Employ Schrödinger’s SiteMap to identify metabolic hotspots.
Q. How can mechanistic studies elucidate its mode of action in cancer models?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
- Protein profiling : Use Western blotting to quantify caspase-3, Bcl-2, or p53 levels.
- Target engagement : Apply CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets like CDK7 .
Key Notes for Experimental Design
- Synthetic reproducibility : Always confirm intermediate purity via TLC (e.g., chloroform:acetone = 3:1) before proceeding .
- Biological replicates : Use n ≥ 3 for in vitro assays to ensure statistical power.
- Negative controls : Include vehicle (DMSO) and reference inhibitors (e.g., doxorubicin for cytotoxicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
